molecular formula C23H34O3 B14963716 3beta-Acetoxy-5alpha-pregn-16-en-20-one

3beta-Acetoxy-5alpha-pregn-16-en-20-one

Katalognummer: B14963716
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: YFMSIVMSEGIVCP-AREHCSORSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Acetoxy-5alpha-pregn-16-en-20-one typically involves the acetylation of the corresponding hydroxyl compound. One common method includes the reaction of 3beta-hydroxy-5alpha-pregn-16-en-20-one with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3beta-Acetoxy-5alpha-pregn-16-en-20-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3beta-Acetoxy-5alpha-pregn-16-en-20-one has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3beta-Acetoxy-5alpha-pregn-16-en-20-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can modulate the activity of steroid receptors and enzymes involved in steroid metabolism. Additionally, it may act as a positive allosteric modulator of GABAA receptors, enhancing their activity and producing potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3beta-Hydroxy-5alpha-pregn-16-en-20-one: The hydroxyl analog of 3beta-Acetoxy-5alpha-pregn-16-en-20-one.

    3beta-Acetoxy-5alpha-pregnan-20-one: A similar compound with a different double bond position.

    Allopregnenolone: A related compound known for its neuroactive properties.

Uniqueness

This compound is unique due to its specific acetoxy group at the 3beta position and the double bond at the 16-en position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C23H34O3

Molekulargewicht

358.5 g/mol

IUPAC-Name

[(5S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3/t16-,17?,18?,20?,21?,22?,23?/m0/s1

InChI-Schlüssel

YFMSIVMSEGIVCP-AREHCSORSA-N

Isomerische SMILES

CC(=O)C1=CCC2C1(CCC3C2CC[C@@H]4C3(CCC(C4)OC(=O)C)C)C

Kanonische SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.